molecular formula C15H19BBrNO2 B2947489 6-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole CAS No. 2377608-06-3

6-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole

Cat. No.: B2947489
CAS No.: 2377608-06-3
M. Wt: 336.04
InChI Key: PLOKIUPSPWQDAY-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole is a complex organic compound featuring an indole core substituted with bromine and a boronic acid derivative. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Bromination: The starting material, 1-methylindole, undergoes bromination to introduce the bromine atom at the 6-position.

  • Boronic Acid Derivative Formation: The indole derivative is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to form the boronic ester.

Industrial Production Methods: The industrial production of this compound involves large-scale bromination and subsequent boronic acid derivative formation. These processes are typically carried out in specialized chemical reactors under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

  • Oxidation and Reduction: It can undergo oxidation to form the corresponding indole oxide or reduction to remove the bromine atom.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like potassium carbonate are typically used.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like hydrogen gas or zinc can be employed.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Indole oxide derivatives.

  • Reduction: 1-methylindole derivatives.

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: Indole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties. Medicine: Industry: Utilized in the synthesis of materials and chemicals with specific properties.

Mechanism of Action

The compound exerts its effects through its ability to participate in cross-coupling reactions, forming carbon-carbon bonds. The boronic acid derivative facilitates the formation of these bonds under mild conditions, making it a valuable tool in organic synthesis.

Molecular Targets and Pathways Involved:

  • Suzuki-Miyaura Coupling: The reaction targets the formation of biaryl compounds, which are important in the synthesis of pharmaceuticals and materials.

Comparison with Similar Compounds

  • 6-Bromoindole: Lacks the boronic acid derivative.

  • 1-Methylindole: Lacks the bromine atom and boronic acid derivative.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-ylbenzene: Similar boronic acid derivative but lacks the indole core.

Uniqueness: 6-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole is unique due to its combination of an indole core, bromine atom, and boronic acid derivative, making it highly versatile in organic synthesis.

Properties

IUPAC Name

6-bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BBrNO2/c1-14(2)15(3,4)20-16(19-14)13-8-10-6-7-11(17)9-12(10)18(13)5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOKIUPSPWQDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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